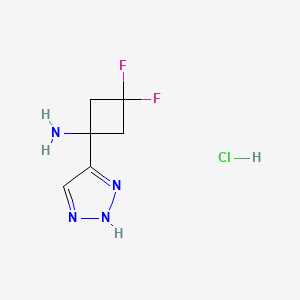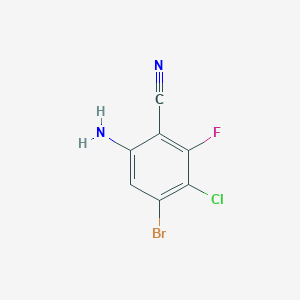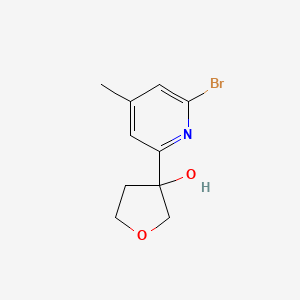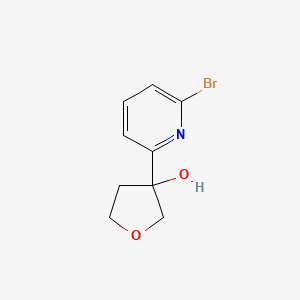![molecular formula C6H9NO2 B8244866 (3aS,6aS)-1,3,3a,5,6,6a-hexahydrofuro[3,4-c]pyrrol-4-one](/img/structure/B8244866.png)
(3aS,6aS)-1,3,3a,5,6,6a-hexahydrofuro[3,4-c]pyrrol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3aS,6aS)-1,3,3a,5,6,6a-hexahydrofuro[3,4-c]pyrrol-4-one is a heterocyclic compound that features a fused ring system consisting of a furan ring and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,6aS)-1,3,3a,5,6,6a-hexahydrofuro[3,4-c]pyrrol-4-one can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, which is a condensation reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride . This method allows for the synthesis of N-substituted pyrroles under mild reaction conditions with good to excellent yields.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
(3aS,6aS)-1,3,3a,5,6,6a-hexahydrofuro[3,4-c]pyrrol-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding lactones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its fully hydrogenated form.
Substitution: N-substitution reactions are common, where the nitrogen atom in the pyrrolidine ring is substituted with various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include iron (III) chloride for condensation reactions, hydrogen gas for reduction reactions, and various alkyl halides for substitution reactions. Reaction conditions typically involve mild temperatures and the use of solvents such as water or organic solvents .
Major Products Formed
The major products formed from these reactions include N-substituted pyrroles, fully hydrogenated derivatives, and oxidized lactones .
Scientific Research Applications
(3aS,6aS)-1,3,3a,5,6,6a-hexahydrofuro[3,4-c]pyrrol-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (3aS,6aS)-1,3,3a,5,6,6a-hexahydrofuro[3,4-c]pyrrol-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structural modifications. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with key proteins involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
(3aS,6aS)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one: This compound has a similar fused ring system but differs in the position of the oxygen atom.
rac-(3aR,6aS)-5-benzyl-hexahydro-1H-furo[3,4-c]pyrrol-1-one:
Uniqueness
(3aS,6aS)-1,3,3a,5,6,6a-hexahydrofuro[3,4-c]pyrrol-4-one is unique due to its specific ring fusion and the presence of both furan and pyrrolidine rings.
Properties
IUPAC Name |
(3aS,6aS)-1,3,3a,5,6,6a-hexahydrofuro[3,4-c]pyrrol-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c8-6-5-3-9-2-4(5)1-7-6/h4-5H,1-3H2,(H,7,8)/t4-,5+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMACWHYBIESPN-CRCLSJGQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC2C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2COC[C@H]2C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tert-butyl (5S,9S)-9-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B8244784.png)
![8-Benzyl-2,4-dichloro-5,6,7,9-tetrahydropyrimido[4,5-C]azepine](/img/structure/B8244791.png)
![2-(tert-Butyl) 5-ethyl 2-azabicyclo[4.1.0]heptane-2,5-dicarboxylate](/img/structure/B8244800.png)




![tert-butyl N-[(7R)-2-azaspiro[3.3]heptan-7-yl]carbamate;hydrochloride](/img/structure/B8244837.png)
![tert-butyl 2,4-dioxo-5,6,7,7a-tetrahydro-4aH-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B8244848.png)
![(2,4-Dichloro-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-(4-methoxytetrahydropyran-4-yl)methanone](/img/structure/B8244860.png)
![tert-Butyl 6-fluoro-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B8244874.png)



